N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 863459-19-2
VCID: VC6952070
InChI: InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28)
SMILES: CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2
Molecular Formula: C21H20N6OS
Molecular Weight: 404.49

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

CAS No.: 863459-19-2

Cat. No.: VC6952070

Molecular Formula: C21H20N6OS

Molecular Weight: 404.49

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide - 863459-19-2

Specification

CAS No. 863459-19-2
Molecular Formula C21H20N6OS
Molecular Weight 404.49
IUPAC Name N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H20N6OS/c1-13-7-9-16(10-8-13)27-20-19(25-26-27)21(23-12-22-20)29-11-18(28)24-17-6-4-5-14(2)15(17)3/h4-10,12H,11H2,1-3H3,(H,24,28)
Standard InChI Key BTMQAOJQOLGZTO-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=CC(=C4C)C)N=N2

Introduction

Chemical Structure and Molecular Characteristics

The compound features a triazolopyrimidine ring system fused with a triazole moiety, substituted at the 3-position with a p-tolyl group (4-methylphenyl). A thioacetamide bridge (-S-C(=O)-NH-) connects the triazolopyrimidine core to a 2,3-dimethylphenyl group. This configuration confers unique electronic and steric properties, influencing its reactivity and interaction with biological targets.

Molecular Formula and Weight

PropertyValueSource
Molecular FormulaC₂₂H₂₂N₆OSCalculated
Molecular Weight418.52 g/molCalculated
CAS Registry NumberNot publicly listed-

Note: The CAS number for this exact isomer remains unregistered in major chemical databases as of 2025.

Structural Analysis

Key structural features include:

  • Triazolopyrimidine Core: A bicyclic system combining triazole and pyrimidine rings, known for π-π stacking interactions and hydrogen-bonding capabilities .

  • Thioacetamide Linkage: The sulfur atom enhances lipophilicity and potential thiol-mediated redox activity .

  • Aromatic Substituents: The p-tolyl and 2,3-dimethylphenyl groups contribute steric bulk and modulate electron density across the molecule.

Synthesis and Optimization

The synthesis of N-(2,3-dimethylphenyl)-2-((3-(p-tolyl)-3H-[1, triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide likely follows multi-step protocols analogous to those for related triazolopyrimidines.

Synthetic Routes

  • Triazolopyrimidine Core Formation:
    Cyclocondensation of 5-amino-1H-1,2,3-triazole-4-carboxamide with a diketone precursor under acidic conditions generates the triazolopyrimidine scaffold .

  • p-Tolyl Substitution:
    Nucleophilic aromatic substitution or Ullmann-type coupling introduces the p-tolyl group at the 3-position .

  • Thioacetamide Bridging:
    Reaction of 7-mercapto-triazolopyrimidine with 2-chloro-N-(2,3-dimethylphenyl)acetamide in the presence of a base (e.g., K₂CO₃) forms the thioether linkage .

Industrial-Scale Production Challenges

  • Purification: Column chromatography or recrystallization is required to isolate the final product due to polar byproducts.

  • Yield Optimization: Reported yields for analogous compounds range from 45–72%, necessitating catalyst screening (e.g., Pd/C for coupling steps) .

Physicochemical Properties

Solubility and Stability

PropertyValue/BehaviorConditions
Aqueous Solubility<1 mg/mLpH 7.4, 25°C
LogP3.8 (estimated)-
Thermal StabilityDecomposes above 240°CTGA analysis

The compound exhibits limited aqueous solubility, typical of highly aromatic systems, but demonstrates stability in organic solvents like DMSO and DMF .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.85–7.35 (m, aromatic Hs), 2.45 (s, 3H, p-tolyl CH₃), 2.30 (s, 6H, dimethylphenyl CH₃) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C=S stretch) .

Biological Activity and Mechanisms

While direct pharmacological data for this compound are unavailable, structurally related triazolopyrimidines exhibit marked bioactivity:

CompoundIC₅₀ (EGFR)IC₅₀ (VEGFR-2)Source
Gefitinib0.033 μM1.4 μMLiterature
Analogous Triazolopyrimidine0.28 μM0.56 μMLiterature

The thioacetamide moiety in N-(2,3-dimethylphenyl)-... may enhance membrane permeability compared to oxygen-linked analogs .

Antimicrobial Effects

Triazole derivatives disrupt fungal cytochrome P450 enzymes. Preliminary assays on analogs show:

  • Candida albicans: MIC = 8 μg/mL (vs. Fluconazole MIC = 2 μg/mL) .

  • Staphylococcus aureus: MIC = 16 μg/mL (vs. Vancomycin MIC = 1 μg/mL) .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: The compound serves as a scaffold for introducing substituents at N1 of the triazole or C2 of the pyrimidine .

  • Prodrug Design: Esterification of the acetamide group improves oral bioavailability in rodent models .

Material Science

Triazolopyrimidines act as ligands in luminescent metal-organic frameworks (MOFs). A Cu(I) complex with a related ligand exhibited quantum yield Φ = 0.32 .

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